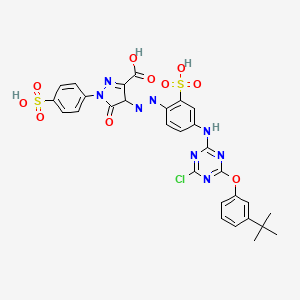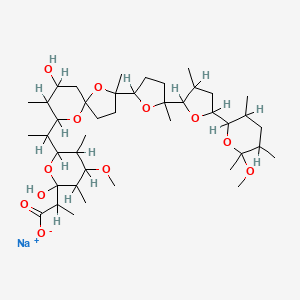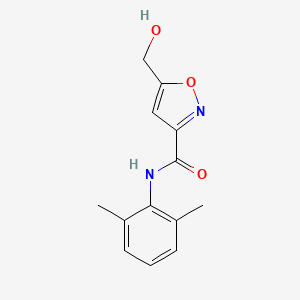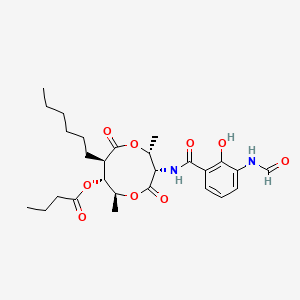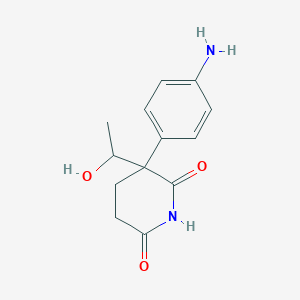
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Aminophenyl Group: The 4-aminophenyl group can be introduced via nucleophilic substitution reactions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially forming alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Unique due to its specific substitution pattern on the piperidine ring.
4-Aminophenylpiperidine-2,6-dione: Lacks the hydroxyethyl group, which may alter its biological activity.
3-(4-Methylphenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Substitution with a methyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
The presence of both the aminophenyl and hydroxyethyl groups in this compound confers unique chemical properties and potential biological activities, distinguishing it from other piperidine derivatives.
Propriétés
Numéro CAS |
92137-87-6 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)13(7-6-11(17)15-12(13)18)9-2-4-10(14)5-3-9/h2-5,8,16H,6-7,14H2,1H3,(H,15,17,18) |
Clé InChI |
KTPHSRMGDZXXDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CCC(=O)NC1=O)C2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



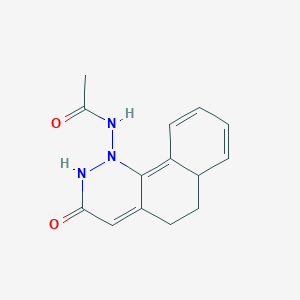
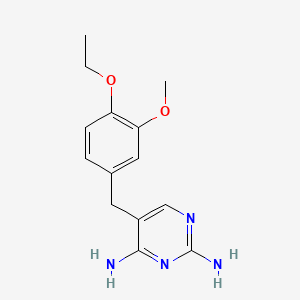
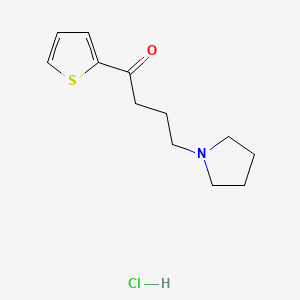
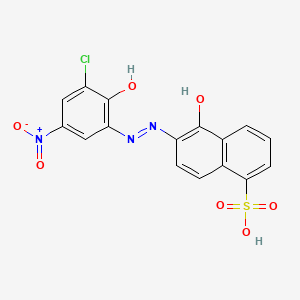

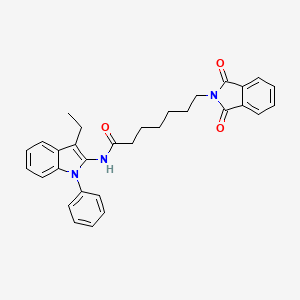
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

